(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide is an acrylamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety conjugated to an α,β-unsaturated carbonyl system. The acrylamide nitrogen is substituted with a 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl group, which introduces dual heterocyclic motifs (furan and pyrazole).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-19(7-5-14-4-6-17-18(11-14)26-13-25-17)20-12-15(16-3-1-10-24-16)22-9-2-8-21-22/h1-11,15H,12-13H2,(H,20,23)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCMKCVEJXAGEY-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=CO3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CC=CO3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide, also known by its CAS number 2035003-65-5, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity, antiparasitic effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C20H21N3O5
- Molecular Weight : 383.4 g/mol
- CAS Number : 2035003-65-5
Cytotoxicity
Recent studies have indicated that compounds with similar structural motifs to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide exhibit varying degrees of cytotoxicity. The cytotoxic effects were assessed using human cell lines, such as MRC-5 (human fetal lung fibroblast), where compounds were evaluated for their half-maximal effective concentration (EC50).
| Compound | EC50 (µM) | Remarks |
|---|---|---|
| Compound A | >64 | Non-toxic |
| Compound B | 20–64 | Limited cytotoxicity |
| (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide | TBD | Further studies needed |
Studies suggest that many diarylpyrazole derivatives can exhibit cytotoxicity, which necessitates careful interpretation of their biological activities due to potential off-target effects .
Antiparasitic Activity
The compound has shown promise in antiparasitic assays against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These pathogens are responsible for significant diseases including Chagas disease and leishmaniasis.
| Parasite | EC50 (µM) | Activity |
|---|---|---|
| T. cruzi | 2.23 | Active |
| L. infantum | TBD | Active |
The observed activities suggest that the compound could serve as a lead in developing new treatments for these parasitic infections .
The mechanisms through which (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide exerts its biological effects may involve modulation of cellular pathways related to autophagy and apoptosis. Research indicates that structural modifications in similar compounds can influence their interaction with cellular targets, leading to either protective or toxic responses depending on the compound's structure and concentration .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Diarylpyrazoles : A high-throughput screening identified several diarylpyrazole derivatives with significant antiparasitic activity and low cytotoxicity against human cells. This highlights the importance of structure in determining biological outcomes .
- Antiparasitic Screening : Compounds structurally similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide demonstrated effective inhibition against T. cruzi, suggesting potential therapeutic applications in treating parasitic diseases .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The target compound’s furan-pyrazole combination contrasts with benzothiazole () or pyrazolo-pyrimidine () substituents, which may alter target selectivity. Benzothiazole derivatives, for instance, are linked to antimicrobial activity due to sulfur’s electronegativity .
- Solubility and Bioavailability : The tetrahydrofuran (THF)-methyl group in ’s analog improves hydrophilicity compared to the target compound’s purely aromatic N-substituent .
Functional Analog Comparison
Compounds with divergent cores but overlapping bioactivity profiles:
Key Observations :
- Cinnamamide Derivatives: Compound 3012 () shares the acrylamide group but replaces benzo[d][1,3]dioxole with a dimethylaminophenyl moiety, suggesting broader cellular activity but reduced specificity for neurological targets.
- Pyrazoline Analogs : ’s pyrazoline derivative retains the furan and benzo[d][1,3]dioxole groups, highlighting the importance of these motifs in antimicrobial activity .
Research Findings and Implications
Bioactivity-Structure Relationships
- Clustering by Bioactivity : demonstrates that structurally similar compounds (e.g., acrylamides with benzo[d][1,3]dioxole) cluster into groups with analogous modes of action, such as kinase or protease inhibition .
- Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to and , where acrylamide formation is achieved via carbodiimide-mediated coupling or oxazolone intermediates .
Q & A
Basic: What are the established synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide?
The compound can be synthesized via a multi-step approach:
Acrylamide Core Formation : Start with benzo[d][1,3]dioxole-5-carbaldehyde, which undergoes a Knoevenagel condensation with malonic acid derivatives to form the (E)-acrylic acid intermediate .
Amide Coupling : React the acrylic acid derivative with 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DCM or THF) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/DMF mixtures) yields the pure product .
Key Data: Yields for analogous acrylamides range from 34% to 95%, depending on substituents and coupling efficiency .
Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis (e.g., 100°C, 30 min) enhances reaction rates compared to conventional heating .
- Machine Learning : Bayesian optimization algorithms can predict optimal conditions (e.g., solvent: DMF, catalyst: 10 mol% DMAP) to maximize yield .
- Stereocontrol : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) to enforce (E)-configuration, confirmed by NMR coupling constants () .
Basic: What spectroscopic techniques are critical for structural validation?
- NMR : Key signals include:
- 7.50 ppm (d, ): α,β-unsaturated proton of acrylamide.
- 5.96 ppm (s): Methylene protons of benzo[d][1,3]dioxole.
- 3.60 ppm (q): Ethylamine linker protons .
- ESI-MS : Molecular ion peaks (e.g., 356.20 [M+H]) confirm molecular weight .
Advanced: How do structural analogs of this compound address selectivity in bioactivity studies?
- Pyrazole Modifications : Replacing the furan with fluoropyridinyl groups (e.g., in KCNQ2 potassium channel openers) improves target specificity but reduces solubility .
- Substituent Effects : Electron-withdrawing groups (e.g., -F) on the phenyl ring enhance binding affinity by 2–3-fold, while bulky tert-butyl groups improve metabolic stability .
Contradiction Note: Increased potency in fluorinated analogs may correlate with off-target effects, necessitating SAR studies .
Basic: What are the stability considerations for this compound under storage?
- Degradation Pathways : Hydrolysis of the acrylamide bond in aqueous media (pH < 3 or > 9) or photooxidation of the furan ring.
- Storage Recommendations : Store at −20°C in amber vials under inert gas (N) to prevent oxidation. Purity should be monitored via HPLC every 6 months .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., KCNQ2 channels). The acrylamide’s α,β-unsaturated carbonyl group shows strong hydrogen bonding with Lys526 residues .
- QSAR Models : Correlate logP values (calculated via ChemAxon) with cellular permeability. Derivatives with logP 2.5–3.5 exhibit optimal blood-brain barrier penetration for CNS targets .
Basic: What are the common impurities observed during synthesis?
- Byproducts :
- Z-isomer of acrylamide (5–10% yield) due to incomplete stereocontrol.
- Unreacted amine starting material (detected via TLC, R = 0.3 in EtOAc).
- Mitigation : Use excess acrylic acid derivative (1.2 eq) and rigorous column chromatography .
Advanced: How can contradictory data in biological assays be resolved?
- Case Study : A 2024 study reported IC values varying by 10-fold across cell lines.
Basic: What solvents are compatible with this compound for in vitro assays?
- Preferred Solvents : DMSO (stock solutions at 10 mM), PBS (for dilution to working concentrations).
- Avoid : Chloroform or methanol, which degrade the benzo[d][1,3]dioxole moiety over time .
Advanced: What strategies address low solubility in aqueous media?
- Formulation : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) to increase solubility 20-fold.
- Prodrug Design : Introduce phosphate esters at the acrylamide’s amine group, which hydrolyze in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
